molecular formula C15H12FIO3 B3709460 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde CAS No. 346611-57-2

4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde

Cat. No.: B3709460
CAS No.: 346611-57-2
M. Wt: 386.16 g/mol
InChI Key: MZLHPUDAABLUAJ-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a unique combination of functional groups: a 4-fluorophenylmethoxy group at position 4, an iodine atom at position 3, and a methoxy group at position 3. The aldehyde moiety at position 1 renders it reactive in condensation and nucleophilic addition reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine substituent distinguishes it from halogenated analogs, offering distinct electronic and steric properties that influence reactivity and biological activity .

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FIO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLHPUDAABLUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202267
Record name 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346611-57-2
Record name 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346611-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of a methoxy-substituted benzaldehyde, followed by the introduction of the fluorophenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes due to its aromatic structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde largely depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s structural analogs can be categorized based on substituent type and position:

Compound Name Substituents (Position) Key Differences
4-Fluoro-3-methoxybenzaldehyde F (4), OMe (3) Lacks iodine and benzyloxy groups
4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride Cl (2), F (4), OMe (3), COCl (1) Benzoyl chloride vs. aldehyde; Cl vs. I
3-Bromo-4-(cyanomethoxy)-5-methoxybenzoic acid Br (3), CN-OMe (4), COOH (1) Bromine vs. iodine; carboxylic acid vs. aldehyde
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol F (6), OMe (4), pyridine core Heterocyclic core; lacks iodine

Key Observations :

  • Iodine vs.
  • Aldehyde Reactivity : Unlike benzoyl chloride (), the aldehyde group enables nucleophilic additions (e.g., formation of hydrazones or imines) relevant to drug candidate synthesis .
Crystallographic and Structural Data
  • Software Tools : Structures of related compounds (e.g., triazole derivatives in ) are resolved using SHELX () and ORTEP (). The iodine atom in the target compound would generate strong X-ray diffraction signals, aiding crystallographic analysis .
  • Packing Interactions : The fluorophenyl group may engage in C–H···F interactions, as seen in ’s fluorophenylpyridine, while the iodine could participate in halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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